molecular formula C21H13Cl2F6N3O6 B10763759 N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B10763759
M. Wt: 588.2 g/mol
InChI Key: ZJENUCUQPXMXSP-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both chlorinated aromatic rings and a trifluoroacetic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of the chlorinated pyridine and phenyl intermediates These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds

Scientific Research Applications

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide
  • 2,2,2-trifluoroacetic acid
  • N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid derivatives

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H13Cl2F6N3O6

Molecular Weight

588.2 g/mol

IUPAC Name

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H11Cl2N3O2.2C2HF3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14;2*3-2(4,5)1(6)7/h1-10H,(H,22,23);2*(H,6,7)

InChI Key

ZJENUCUQPXMXSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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